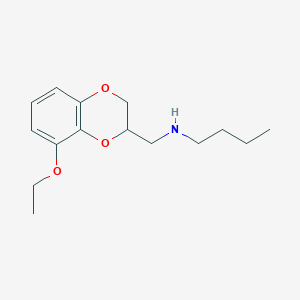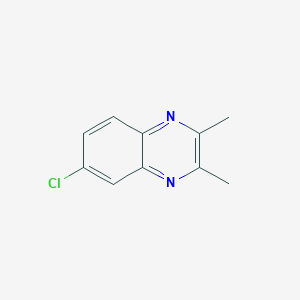
6-氯-2,3-二甲基喹喔啉
描述
6-Chloro-2,3-dimethylquinoxaline is a quinoxaline derivative . It has a molecular formula of C10H9ClN2 and a molecular weight of 192.64 . It is a non-polymer component .
Synthesis Analysis
The synthesis of 6-Chloro-2,3-dimethylquinoxaline involves microwave-assisted solvent-free synthesis . The compounds were obtained in good yields and short reaction times using this procedure . A complete 1H- and 13C-NMR assignment was performed using 1D and 2D-NMR .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2,3-dimethylquinoxaline consists of a quinoxaline ring with chlorine and methyl groups attached .
Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Physical And Chemical Properties Analysis
6-Chloro-2,3-dimethylquinoxaline has a melting point of 91-92 °C and a predicted density of 1.246±0.06 g/cm3 .
科学研究应用
Thermochemical Studies
6-Chloro-2,3-dimethylquinoxaline has been used in thermochemical studies. The standard molar enthalpy of formation at T =298.15 K of 6-chloro-2,3-dimethylquinoxaline 1,4-dioxide in the gas-phase was derived using the values of the enthalpies of combustion for the crystalline solid, measured by using rotating-bomb combustion calorimetry, and of the enthalpies of sublimation, measured by using Calvet microcalorimetry .
Acetylcholinesterase Inhibitors
Quinoxaline derivatives, including 6-Chloro-2,3-dimethylquinoxaline, have been synthesized and evaluated as new acetylcholinesterase inhibitors. All compounds showed potent inhibitory activity against acetylcholinesterase (AChE) with IC 50 values of 0.077 to 50.080 µM, along with promising predicted drug-likeness and blood–brain barrier (BBB) permeation .
Butyrylcholinesterase Inhibitors
In addition to acetylcholinesterase, some quinoxaline derivatives also showed potent butyrylcholinesterase (BChE) inhibitory activity with IC 50 values of 14.91 to 60.95 µM .
Neuroprotective Agents
The quinoxaline derivatives, including 6-Chloro-2,3-dimethylquinoxaline, showed no cytotoxicity in the human neuroblastoma cell line (SHSY5Y), suggesting their potential as neuroprotective agents .
Molecular Docking Studies
In silico studies suggested that the quinoxaline derivatives preferred the peripheral anionic site (PAS) to the catalytic anionic site (CAS), which was different from AChE inhibitors (tacrine and galanthamine). This indicates their potential use in molecular docking studies .
Nucleophilic Chlorination
6-Chloro-2,3-dimethylquinoxaline has been studied in the context of nucleophilic chlorination, providing insights into the mechanism of formation of certain quinoxaline N-Oxide derivatives .
安全和危害
未来方向
Quinoxaline derivatives, including 6-Chloro-2,3-dimethylquinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, these compounds could offer the lead for the newly developed candidate as potential acetylcholinesterase inhibitors .
属性
IUPAC Name |
6-chloro-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSWSHYGANWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284716 | |
| Record name | 6-Chloro-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-2,3-dimethylquinoxaline | |
CAS RN |
17911-93-2 | |
| Record name | NSC38597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research article on 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide?
A1: The research article primarily focuses on experimentally determining the thermochemical properties of 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide. [] This includes measuring the enthalpy of formation for the compound. Additionally, the research utilizes Density Functional Theory (DFT) calculations to evaluate the N–O bond enthalpies in related haloquinoxalines, providing insights into the influence of halogen substituents on bond strength. []
Q2: Why is understanding the N–O bond enthalpy important in the context of haloquinoxalines?
A2: Understanding the N–O bond enthalpy in haloquinoxalines is crucial for predicting their reactivity and potential applications. [] The strength of this bond can significantly influence the compound's stability and its ability to participate in chemical reactions. By studying the impact of halogen substituents on N–O bond enthalpy, researchers can gain valuable insights into structure-property relationships within this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



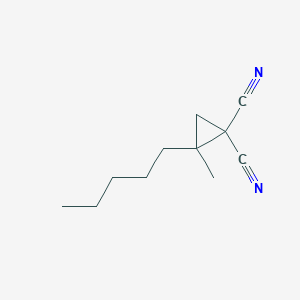
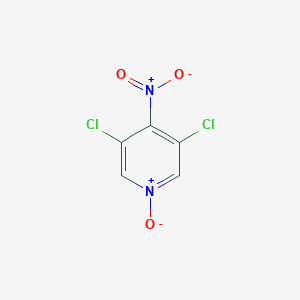

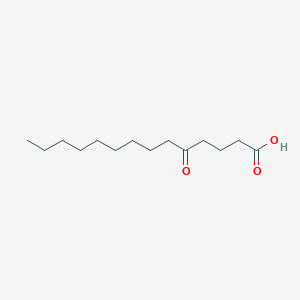


![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)

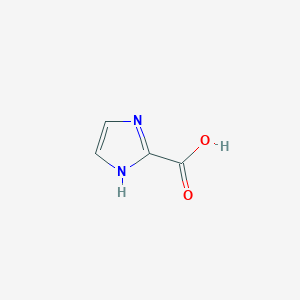

![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)


